An In-depth Technical Guide to 3-Ethynyl-3-methyloxetane: Core Chemical Properties and Synthetic Methodologies for Drug Discovery
An In-depth Technical Guide to 3-Ethynyl-3-methyloxetane: Core Chemical Properties and Synthetic Methodologies for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethynyl-3-methyloxetane is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a strained oxetane ring with a reactive terminal alkyne, offer a compelling scaffold for the synthesis of novel therapeutic agents. The oxetane moiety can act as a bioisosteric replacement for commonly used functional groups, such as gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties like aqueous solubility and metabolic stability. The terminal alkyne provides a versatile handle for a variety of chemical transformations, including click chemistry and Sonogashira coupling, enabling the facile construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, and potential applications of 3-Ethynyl-3-methyloxetane.
Core Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 3-Ethynyl-3-methyloxetane | [1] |
| CAS Number | 1290541-27-3 | [1] |
| Molecular Formula | C₆H₈O | [2] |
| Molecular Weight | 96.13 g/mol | [3] |
| Predicted Boiling Point | 90.3 ± 29.0 °C | [4] |
| Predicted Density | 0.95 ± 0.1 g/cm³ | [4] |
| Appearance | Colorless liquid (predicted) | [4] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |
Note: The boiling point and density are predicted values and should be considered as estimates. Experimental verification is recommended. Information on melting point and solubility in various solvents is not currently available in the cited literature.
Spectroscopic Characterization
Spectroscopic analysis is essential for the verification of the structure and purity of 3-Ethynyl-3-methyloxetane. While specific experimental spectra are not publicly available, the expected characteristic signals can be inferred from the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of 3-Ethynyl-3-methyloxetane is expected to show characteristic absorption bands for the terminal alkyne and the oxetane ring.
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≡C-H Stretch: A sharp, strong band is anticipated around 3300 cm⁻¹ corresponding to the stretching vibration of the hydrogen atom attached to the sp-hybridized carbon of the alkyne.[5][6][7]
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C≡C Stretch: A weak to medium intensity band is expected in the region of 2100-2260 cm⁻¹ due to the carbon-carbon triple bond stretch.[5][6][7]
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C-O-C Stretch: The cyclic ether functionality of the oxetane ring will likely exhibit a strong C-O-C stretching vibration in the fingerprint region, typically around 950-1150 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl group, the methylene protons of the oxetane ring, and the acetylenic proton. The chemical shifts would be influenced by the electronegativity of the oxygen atom and the anisotropy of the triple bond.
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¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbon, the quaternary carbon of the oxetane ring, the methylene carbons of the oxetane ring, and the two sp-hybridized carbons of the ethynyl group.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 96.13. Fragmentation patterns would likely involve cleavage of the oxetane ring and loss of small neutral molecules.[8][9]
Experimental Protocols: Synthesis and Reactivity
Detailed experimental protocols for the synthesis of 3-Ethynyl-3-methyloxetane are not explicitly detailed in readily available literature. However, general synthetic strategies for substituted oxetanes can be adapted.
Potential Synthetic Workflow
A plausible synthetic route could involve the reaction of a suitable precursor, such as 3-methyl-3-oxetanone, with an ethynylating agent.
Caption: A potential synthetic workflow for the preparation of 3-Ethynyl-3-methyloxetane.
General Experimental Considerations:
-
Reaction Conditions: The ethynylation of ketones is typically carried out in anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether at low temperatures (e.g., -78 °C to 0 °C) under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organometallic reagent.
-
Work-up: The reaction is usually quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: Purification of the final product is typically achieved by column chromatography on silica gel or by distillation under reduced pressure.
Key Reactivity: Leveraging the Terminal Alkyne
The terminal alkyne functionality of 3-Ethynyl-3-methyloxetane is its most prominent feature for synthetic diversification, allowing for its participation in a range of powerful C-C bond-forming reactions.
Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction enables the formation of a new carbon-carbon bond between the terminal alkyne of 3-Ethynyl-3-methyloxetane and an aryl or vinyl halide/triflate.[10][11] This reaction is exceptionally useful for incorporating the oxetane moiety into aromatic and heteroaromatic systems, which are prevalent in drug molecules.
Caption: A schematic representation of the Sonogashira coupling reaction involving 3-Ethynyl-3-methyloxetane.
Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): The terminal alkyne can readily undergo a [3+2] cycloaddition with an organic azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. This highly efficient and regioselective reaction is a cornerstone of "click chemistry" and provides a robust method for linking the oxetane-containing fragment to other molecules.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 3-ethynyl-3-methyloxetane scaffold into drug candidates can offer several advantages:
-
Improved Physicochemical Properties: The oxetane ring is a polar, three-dimensional motif that can enhance aqueous solubility and reduce lipophilicity compared to its carbocyclic or gem-dimethyl counterparts.[12][13] This can lead to improved pharmacokinetic profiles.
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than many other functional groups, which can increase the half-life of a drug.[14]
-
Vectorial Exploration of Binding Pockets: The linear and rigid nature of the ethynyl group allows for its use as a linker to probe deep and narrow binding pockets within biological targets such as enzymes and receptors.
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Bioisosterism: The 3,3-disubstituted oxetane core can serve as a valuable bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties while maintaining or improving its biological activity.[13]
Conclusion
3-Ethynyl-3-methyloxetane is a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a metabolically robust, polarity-enhancing oxetane ring and a synthetically tractable terminal alkyne makes it an attractive tool for medicinal chemists. While further research is needed to fully elucidate its experimental properties and develop specific, high-yielding synthetic protocols, the foundational information presented in this guide provides a strong basis for its exploration in drug discovery programs. The strategic incorporation of this scaffold has the potential to lead to the development of new drug candidates with improved efficacy and pharmacokinetic properties.
References
- 1. 3-Ethynyl-3-methyloxetane [synhet.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 1290541-27-3|3-Ethynyl-3-methyloxetane|BLD Pharm [bldpharm.com]
- 4. 3-ethynyl-3-Methyloxetane CAS#: 1290541-27-3 [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]

